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Oxidized phospholipids (oxPLs) are a diverse class of molecules generated from the oxidation

of glycerophospholipids, which are integral components of cellular membranes and

lipoproteins.[1] This oxidation can occur through both enzymatic and non-enzymatic pathways,

particularly at sites of inflammation and oxidative stress.[1] Once considered mere byproducts

of cellular damage, it is now firmly established that oxPLs are potent signaling molecules that

play critical roles in a multitude of physiological and pathological processes.[2] They function as

damage-associated molecular patterns (DAMPs), recognized by pattern recognition receptors

of the innate immune system, thereby initiating and modulating inflammatory responses.[3]

Among the vast array of oxPLs, a specific subset has been identified as high-affinity ligands for

the scavenger receptor CD36.[2][4] These ligands are characterized by a common structural

motif: an oxidatively truncated sn-2 acyl group that terminates in a γ-hydroxy (or oxo)-α,β-

unsaturated carbonyl.[2][4] This guide will provide an in-depth technical exploration of one such

prominent CD36 ligand: 1-Palmitoyl-2-succinyl-sn-glycerophosphorylcholine (PS-GPC).

We will delve into its structure, its interaction with CD36, the downstream signaling cascades it

initiates, its pathophysiological implications, and the experimental methodologies used to study

this critical molecular interaction.
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Section 1: 1-Palmitoyl-2-succinyl-sn-
glycerophosphorylcholine (PS-GPC) - A Key CD36
Ligand
PS-GPC is a specific glycerophosphorylcholine molecule characterized by a palmitic acid at the

sn-1 position and a succinyl group at the sn-2 position of the glycerol backbone.[5] This

structure arises from the oxidative truncation of longer polyunsaturated fatty acids at the sn-2

position. The presence of the terminal carboxylate on the succinyl group is a key feature for its

recognition by CD36.[1] PS-GPC accumulates in vivo at sites of oxidative stress and is

considered a potent ligand for class B scavenger receptors, including CD36 and SR-BI.[5][6][7]

The Structural Basis of the PS-GPC and CD36
Interaction
The binding of PS-GPC to CD36 is a highly specific interaction driven by key structural features

on both the ligand and the receptor. The CD36 receptor is a heavily glycosylated

transmembrane protein with a large extracellular loop that contains the ligand-binding domains.

[8][9]

The interaction is primarily electrostatic in nature.[8] A critical binding site for oxidized

phospholipids like PS-GPC has been identified within the amino acid region 157-171 of CD36.

[8] Specifically, two positively charged lysine residues at positions 164 and 166 are

indispensable for this binding.[8][9] These lysines interact with the negatively charged

carboxylate group at the terminus of the succinyl chain of PS-GPC.[1][8] This interaction is

facilitated by a hydrophobic pocket within CD36 that accommodates the fatty acyl chains of the

phospholipid.[1]

The phosphocholine headgroup of PS-GPC also plays a crucial, albeit indirect, role. While not

the primary binding determinant, its correct conformational presentation is necessary for high-

affinity binding to CD36.[10]

Section 2: Downstream Signaling Cascades
Activated by PS-GPC-CD36 Engagement
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The binding of PS-GPC to CD36 is not a passive event; it initiates a cascade of intracellular

signaling events that have profound effects on cellular function.[11] This signaling is central to

the role of CD36 in various pathophysiological processes. Upon ligand binding, CD36 recruits

and activates a complex of intracellular signaling proteins.[1][11]

Key signaling pathways activated by the PS-GPC-CD36 interaction include:

Src Family Kinases: Engagement of CD36 leads to the recruitment and activation of Src

family kinases, such as Lyn.[2][11]

MAPK Pathways: Downstream of Src kinases, the mitogen-activated protein kinase (MAPK)

pathways, including JNK1 and JNK2, are activated.[2][11]

Vav Family Guanine Nucleotide Exchange Factors: These proteins are also activated,

leading to cytoskeletal rearrangements.[11]

NF-κB Activation: The interaction triggers the activation of the transcription factor NF-κB,

leading to the production of pro-inflammatory cytokines like TNFα and IL-1β.[1]

This signaling cascade ultimately results in ligand internalization, foam cell formation in

macrophages, and inhibition of cell migration.[11]
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Caption: PS-GPC binding to CD36 initiates intracellular signaling.
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Section 3: Pathophysiological Relevance of the PS-
GPC-CD36 Axis
The interaction between PS-GPC and CD36 is a key driver of several pathological conditions,

most notably atherosclerosis, inflammation, and thrombosis.[11][12]

Atherosclerosis
Atherosclerosis is a chronic inflammatory disease of the arteries.[13][14] A critical early event is

the accumulation and oxidation of low-density lipoprotein (LDL) in the arterial wall, forming

oxidized LDL (oxLDL).[11][15] PS-GPC and other structurally similar oxidized phospholipids are

major components of oxLDL that are recognized by CD36 on macrophages.[2][11]

The binding of PS-GPC-containing oxLDL to macrophage CD36 leads to:

Foam Cell Formation: Internalization of oxLDL by macrophages leads to the accumulation of

cholesterol esters, transforming them into "foam cells," a hallmark of atherosclerotic plaques.

[11][15]

Pro-inflammatory Signaling: As detailed above, this interaction triggers inflammatory

signaling, perpetuating the inflammatory state within the plaque.[1][11]

Macrophage Trapping: CD36 signaling also inhibits macrophage migration, effectively

trapping them within the developing atherosclerotic lesion.[11][15]

Studies in CD36-null mice have demonstrated a significant reduction in atherosclerotic lesion

formation, highlighting the critical role of this receptor in the disease process.[12][15]

Inflammation
The PS-GPC-CD36 axis is a potent driver of inflammation. By activating NF-κB and inducing

the production of pro-inflammatory cytokines, this interaction contributes to the inflammatory

microenvironment in various tissues.[1] While an acute inflammatory response is a necessary

component of host defense, chronic activation of this pathway by persistent oxidative stress

can lead to tissue damage and contribute to chronic inflammatory diseases.[1] Interestingly,

prolonged exposure to oxidized phospholipids can shift macrophages towards an anti-

inflammatory phenotype, suggesting a complex regulatory role.[1]
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Thrombosis
CD36 is also expressed on platelets, and its interaction with oxidized phospholipids like PS-

GPC contributes to a prothrombotic state.[11][12] Binding of these ligands to platelet CD36

leads to platelet activation and aggregation, increasing the risk of thrombus formation, which

can precipitate acute cardiovascular events like myocardial infarction and stroke.[12][13]
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Section 4: Experimental Methodologies for Studying
the PS-GPC-CD36 Interaction
A variety of experimental techniques are employed to investigate the binding of PS-GPC to

CD36 and its functional consequences.

Synthesis and Characterization of PS-GPC
While commercially available, PS-GPC can also be synthesized for research purposes. A

common method involves the oxidation of a precursor phospholipid, such as 1-palmitoyl-2-

arachidonoyl-sn-glycero-3-phosphocholine (PAPC), using a myeloperoxidase (MPO)-H₂O₂-

NO₂⁻ system, which mimics a physiological oxidation pathway.[4][16] The resulting mixture of

oxidized phospholipids can then be fractionated using high-performance liquid chromatography
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(HPLC) to isolate pure PS-GPC.[16] Characterization and confirmation of the structure are

typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4]

In Vitro Binding Assays
Several methods can be used to demonstrate and quantify the binding of PS-GPC to CD36:

Cell-Based Binding Assays: Cells that either endogenously express CD36 (e.g.,

macrophages) or are transiently transfected to express CD36 are incubated with labeled PS-

GPC (e.g., fluorescently tagged).[4] The amount of binding can be quantified using flow

cytometry.[4]

Competition Assays: The specificity of the interaction can be demonstrated by showing that

unlabeled PS-GPC or oxLDL can compete with a labeled ligand for binding to CD36-

expressing cells.[10][16]

Enzyme-Linked Immunosorbent Assay (ELISA): Recombinant CD36 protein can be

immobilized on a plate, and the binding of PS-GPC can be detected using a specific

antibody or by labeling the PS-GPC itself.[17][18]
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Caption: Workflow for a cell-based PS-GPC CD36 binding assay.

Cell-Based Functional Assays
To investigate the downstream consequences of PS-GPC-CD36 binding, a range of cell-based

assays can be employed:

Foam Cell Formation Assay: Macrophages are incubated with PS-GPC-containing oxLDL,

and lipid accumulation is visualized by staining with Oil Red O.[19]

Macrophage Migration Assay: The effect of PS-GPC on macrophage migration can be

assessed using a Boyden chamber assay.[19]
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Reactive Oxygen Species (ROS) Generation: Intracellular ROS production in response to

PS-GPC can be measured using fluorescent probes like carboxy-H2DCFDA.[19]

Cytokine Production Assays: The secretion of pro-inflammatory cytokines (e.g., TNFα, IL-1β)

into the cell culture supernatant can be quantified by ELISA.

Proximity Ligation Assay (PLA): This technique can be used to visualize the interaction of

CD36 with other proteins (e.g., GPR120) upon stimulation with a ligand like PS-GPC.[20]

In Vivo Models
Animal models, particularly knockout mice lacking the CD36 gene (Cd36⁻/⁻), are invaluable for

understanding the in vivo relevance of the PS-GPC-CD36 interaction.[12] These mice, often

crossed with atherosclerosis-prone models like the ApoE⁻/⁻ mouse, allow researchers to study

the impact of CD36 deficiency on disease development.[12]

Conclusion and Future Directions
1-Palmitoyl-2-succinyl-sn-glycerophosphorylcholine is a well-characterized, high-affinity

ligand for the scavenger receptor CD36. The interaction between PS-GPC and CD36 is a

critical event that triggers pro-inflammatory and pro-atherogenic signaling cascades, playing a

significant role in the pathogenesis of atherosclerosis, inflammation, and thrombosis.[11] The

detailed understanding of this molecular interaction, from its structural basis to its downstream

functional consequences, has been made possible by a robust toolkit of experimental

methodologies.

Future research in this area will likely focus on:

Therapeutic Targeting: Developing small molecules or biologics that can specifically block

the PS-GPC-CD36 interaction as a novel therapeutic strategy for athero-inflammatory

disorders.[12]

Signalosome Complexity: Further elucidating the complex interplay of proteins that form the

CD36 signalosome in response to specific oxidized phospholipid ligands.

In Vivo Imaging: Developing advanced imaging techniques to visualize and quantify the

accumulation of PS-GPC and other oxPLs in atherosclerotic plaques in vivo.
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The continued investigation of the PS-GPC-CD36 axis holds immense promise for deepening

our understanding of inflammatory diseases and for the development of new and effective

treatments.

References
Podrez, E. A., Byzova, T. V., Febbraio, M., Salomon, R. G., Ma, Y., Valiyaveettil, M., ... &

Hoff, H. F. (2007). Oxidized Phospholipids as Endogenous Pattern Recognition Ligands in

Innate Immunity. Journal of Biological Chemistry, 282(45), 32935-32944. [Link]

Silverstein, R. L., & Febbraio, M. (2009). Mechanisms of cell signaling by the scavenger

receptor CD36: implications in atherosclerosis and thrombosis. Transactions of the American

Clinical and Climatological Association, 120, 269–280. [Link]

Greenberg, M. E., Li, X. M., Gugiu, B. G., Gu, X., Qin, J., Salomon, R. G., & Hazen, S. L.

(2008). Oxidized phosphatidylserine–CD36 interactions play an essential role in

macrophage-dependent phagocytosis of apoptotic cells. The Journal of experimental

medicine, 205(3), 691-703. [Link]

Leuti, A., Fazio, D., Fava, M., & Maccarrone, M. (2020). Oxidized phospholipid damage

signals as modulators of immunity. Open Biology, 10(9), 200231. [Link]

Subbanagounder, G., Leitinger, N., Schwenke, D. C., & Berliner, J. A. (2002). Oxidized

Phospholipids: Biomarker for Cardiovascular Diseases. Current Atherosclerosis Reports,

4(5), 393-400. [Link]

Immunomart. (n.d.). 1-Palmitoyl-2-succinyl-sn-glycerophosphorylcholine. Retrieved from

[Link]

Biomitigation. (n.d.). 1-Palmitoyl-2-succinyl-sn-glycerophosphorylcholine. Retrieved

from [Link]

Podrez, E. A., Poliakov, E., Shen, Z., Zhang, R., Deng, Y., Sun, M., ... & Hoff, H. F. (2002).

Mapping and characterization of the binding site for specific oxidized phospholipids and

oxidized low density lipoprotein of scavenger receptor CD36. Journal of Biological Chemistry,

277(42), 38503-38516. [Link]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 13 Tech Support

https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2878542/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2744312/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2275390/
https://royalsocietypublishing.org/doi/10.1098/rsob.200231
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3045934/
https://www.benchchem.com/product/b12380303/docs?utm_src=pdf-body#introduction-the-significance-of-oxidized-phospholipids-in-cellular-signaling
https://www.immunomart.com/1-palmitoyl-2-succinyl-sn-glycerophosphorylcholine-im-p5172/
https://www.benchchem.com/product/b12380303/docs?utm_src=pdf-body#introduction-the-significance-of-oxidized-phospholipids-in-cellular-signaling
https://www.biomitigation.com/product/1-palmitoyl-2-succinyl-sn-glycerophosphorylcholine-cas-na/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2878543/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12380303?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Silverstein, R. L. (2009). Inflammation, atherosclerosis, and arterial thrombosis: role of the

scavenger receptor CD36. Cleveland Clinic journal of medicine, 76 Suppl 2, S27–S30. [Link]

Choi, S. H., & Lee, J. Y. (2014). CD36, a scavenger receptor implicated in atherosclerosis.

Experimental & molecular medicine, 46(6), e99. [Link]

Boullier, A., Gillotte, K. L., Horkko, S., Chang, M. K., Friedman, P., Dennis, E. A., ... &

Palinski, W. (2000). Phosphocholine as a pattern recognition ligand for CD36. The Journal of

lipid research, 41(12), 1971–1980. [Link]

Silverstein, R. L. (2009). Inflammation, atherosclerosis, and arterial thrombosis: role of the

scavenger receptor CD36. Cleveland Clinic Journal of Medicine, 76(Suppl 2), S27-30. [Link]

Geloen, A., Roy, C., & Civelek, M. (2021). Endothelial Cell CD36 Reduces Atherosclerosis

and Controls Systemic Metabolism. Frontiers in cardiovascular medicine, 8, 769578. [Link]

Xu, S., Zhang, Y., & Liu, Y. (2020). CD36 in Atherosclerosis: Pathophysiological Mechanisms

and Therapeutic Implications. Current Atherosclerosis Reports, 22(9), 48. [Link]

Asch, A. S., Liu, I., Briccetti, F. M., Barnwell, J. W., Kwakye-Berko, F., Dokun, A., ... &

Silverstein, R. L. (1993). Analysis of CD36 binding domains: ligand specificity controlled by

dephosphorylation of an ectodomain. Science, 262(5138), 1436–1440. [Link]

Glatz, J. F., & Luiken, J. J. (2017). Structure-Function of CD36 and Importance of Fatty Acid

Signal Transduction in Fat Metabolism. Current opinion in lipidology, 28(3), 244–249. [Link]

Berger, B. A., Brown, T. P., Im, W., & Wittenberg, N. J. (2018). Visualization that CD36

preferentially binds to membranes containing oxidized phospholipids using a microfluidic

platform. Analytical chemistry, 90(20), 12057-12064. [Link]

Wang, Y., Zhang, Y., & Chen, W. (2023). Molecular Drug Simulation and Experimental

Validation of the CD36 Receptor Competitively Binding to Long-Chain Fatty Acids by 7-

Ketocholesteryl-9-carboxynonanoate. ACS omega, 8(31), 28283–28295. [Link]

Glatz, J. F., Luiken, J. J., & Nabben, M. (2016). Dynamic role of the transmembrane

glycoprotein CD36 (SR-B2) in cellular fatty acid uptake and utilization. Journal of lipid

research, 57(9), 1585–1595. [Link]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 13 Tech Support

https://www.ccjm.org/content/76/Suppl_2/S27
https://www.nature.com/articles/emm201438
https://pubmed.ncbi.nlm.nih.gov/11108734/
https://pubmed.ncbi.nlm.nih.gov/19380721/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8609071/
https://pubmed.ncbi.nlm.nih.gov/32772254/
https://pubmed.ncbi.nlm.nih.gov/7504369/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5423838/
https://www.researchgate.net/publication/327660635_Visualization_that_CD36_preferentially_binds_to_membranes_containing_oxidized_phospholipids_using_a_microfluidic_platform
https://pubmed.ncbi.nlm.nih.gov/37575971/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5003159/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12380303?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wang, Y., Zhang, Y., & Chen, W. (2023). Molecular Drug Simulation and Experimental

Validation of the CD36 Receptor Competitively Binding to Long-Chain Fatty Acids by 7-

Ketocholesteryl-9-carboxynonanoate. ACS Omega, 8(31), 28283-28295. [Link]

Li, W., Liu, T., & Febbraio, M. (2017). A CD36 transmembrane domain peptide interrupts

CD36 interactions with membrane partners on macrophages and inhibits atherogenic

functions. Atherosclerosis, 258, 114-123. [Link]

Singh, N., Sharma, A., & Sasi, M. (2021). A novel fatty acid analogue triggers CD36–

GPR120 interaction and exerts anti-inflammatory action in endotoxemia. Biochimica et

Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1866(10), 158979. [Link]

Podrez, E. A., Poliakov, E., Shen, Z., Zhang, R., Deng, Y., Sun, M., ... & Hoff, H. F. (2002).

HPLC isolation of CD36 ligands generated during oxidation of PAPC and PLPC. Journal of

lipid research, 43(11), 1873-1882. [Link]

Sources
1. royalsocietypublishing.org [royalsocietypublishing.org]

2. Oxidized Phospholipids: Biomarker for Cardiovascular Diseases - PMC
[pmc.ncbi.nlm.nih.gov]

3. Oxidized Phospholipids as Endogenous Pattern Recognition Ligands in Innate Immunity -
PMC [pmc.ncbi.nlm.nih.gov]

4. Oxidized phosphatidylserine–CD36 interactions play an essential role in macrophage-
dependent phagocytosis of apoptotic cells - PMC [pmc.ncbi.nlm.nih.gov]

5. medchemexpress.com [medchemexpress.com]

6. 1-Palmitoyl-2-succinyl-sn-glycerophosphorylcholine - Immunomart [immunomart.com]

7. 1-Palmitoyl-2-succinyl-sn-glycerophosphorylcholine | Biomitigation [biomitigation.org]

8. Mapping and Characterization of the Binding Site for Specific Oxidized Phospholipids and
Oxidized Low Density Lipoprotein of Scavenger Receptor CD36 - PMC
[pmc.ncbi.nlm.nih.gov]

9. Structure-Function of CD36 and Importance of Fatty Acid Signal Transduction in Fat
Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 11 / 13 Tech Support

https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10413025/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5362319/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10996160/
https://www.researchgate.net/publication/11036034_HPLC_isolation_of_CD36_ligands_generated_during_oxidation_of_PAPC_and_PLPC
https://royalsocietypublishing.org/rsob/article/15/7/240391/235383/Oxidized-phospholipid-damage-signals-as-modulators
https://pmc.ncbi.nlm.nih.gov/articles/PMC2685718/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2685718/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2414290/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2414290/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2118161/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2118161/
https://www.medchemexpress.com/1-palmitoyl-2-succinyl-sn-glycerophosphorylcholine.html
https://immunomart.com/product/1-palmitoyl-2-succinyl-sn-glycerophosphorylcholine/
https://www.biomitigation.org/shop/cell25sk2676-1-palmitoyl-2-succinyl-sn-glycerophosphorylcholine-216054
https://pmc.ncbi.nlm.nih.gov/articles/PMC2417175/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2417175/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2417175/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4329921/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4329921/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12380303?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


10. Phosphocholine as a pattern recognition ligand for CD36 - PubMed
[pubmed.ncbi.nlm.nih.gov]

11. Mechanisms of Cell Signaling by the Scavenger Receptor CD36: Implications in
Atherosclerosis and Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]

12. Inflammation, atherosclerosis, and arterial thrombosis: Role of the scavenger receptor
CD36 - PMC [pmc.ncbi.nlm.nih.gov]

13. Inflammation, atherosclerosis, and arterial thrombosis: role of the scavenger receptor
CD36 - PubMed [pubmed.ncbi.nlm.nih.gov]

14. CD36 in Atherosclerosis: Pathophysiological Mechanisms and Therapeutic Implications -
PubMed [pubmed.ncbi.nlm.nih.gov]

15. CD36, a scavenger receptor implicated in atherosclerosis - PubMed
[pubmed.ncbi.nlm.nih.gov]

16. researchgate.net [researchgate.net]

17. Molecular Drug Simulation and Experimental Validation of the CD36 Receptor
Competitively Binding to Long-Chain Fatty Acids by 7-Ketocholesteryl-9-carboxynonanoate -
PubMed [pubmed.ncbi.nlm.nih.gov]

18. Molecular Drug Simulation and Experimental Validation of the CD36 Receptor
Competitively Binding to Long-Chain Fatty Acids by 7-Ketocholesteryl-9-carboxynonanoate -
PMC [pmc.ncbi.nlm.nih.gov]

19. A CD36 transmembrane domain peptide interrupts CD36 interactions with membrane
partners on macrophages and inhibits atherogenic functions - PMC [pmc.ncbi.nlm.nih.gov]

20. A novel fatty acid analogue triggers CD36–GPR120 interaction and exerts anti-
inflammatory action in endotoxemia - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Introduction: The Significance of Oxidized
Phospholipids in Cellular Signaling]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12380303/docs#introduction-the-significance-of-
oxidized-phospholipids-in-cellular-signaling]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 12 / 13 Tech Support

https://pubmed.ncbi.nlm.nih.gov/15722561/
https://pubmed.ncbi.nlm.nih.gov/15722561/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2917163/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2917163/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2810530/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2810530/
https://pubmed.ncbi.nlm.nih.gov/19376978/
https://pubmed.ncbi.nlm.nih.gov/19376978/
https://pubmed.ncbi.nlm.nih.gov/32772254/
https://pubmed.ncbi.nlm.nih.gov/32772254/
https://pubmed.ncbi.nlm.nih.gov/24903227/
https://pubmed.ncbi.nlm.nih.gov/24903227/
https://www.researchgate.net/figure/HPLC-isolation-of-CD36-ligands-generated-during-oxidation-of-PAPC-and-PLPC-by-the-MPO-H-2_fig1_11273003
https://pubmed.ncbi.nlm.nih.gov/37576668/
https://pubmed.ncbi.nlm.nih.gov/37576668/
https://pubmed.ncbi.nlm.nih.gov/37576668/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10413453/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10413453/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10413453/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10863465/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10863465/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11006773/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11006773/
https://www.benchchem.com/product/b12380303/docs#introduction-the-significance-of-oxidized-phospholipids-in-cellular-signaling
https://www.benchchem.com/product/b12380303/docs#introduction-the-significance-of-oxidized-phospholipids-in-cellular-signaling
https://www.benchchem.com/product/b12380303/docs#introduction-the-significance-of-oxidized-phospholipids-in-cellular-signaling
https://www.benchchem.com/product/b12380303/docs#introduction-the-significance-of-oxidized-phospholipids-in-cellular-signaling
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12380303?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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